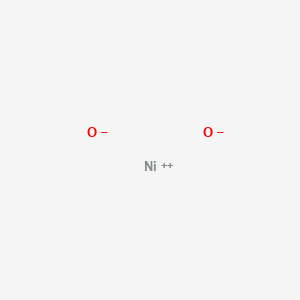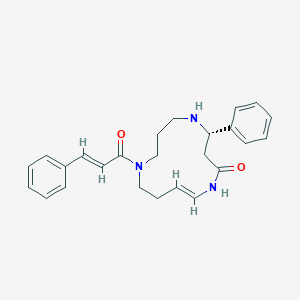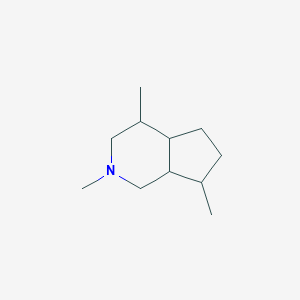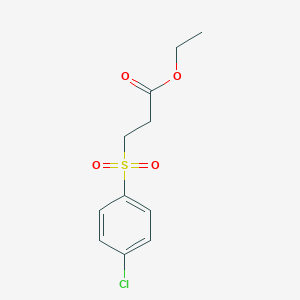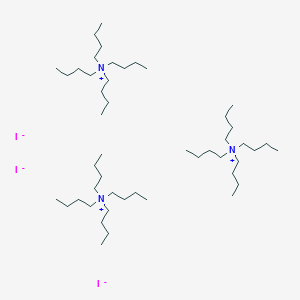
四丁基铵三碘化物
描述
Tetrabutylammonium triiodide (TBAI3) is a quaternary ammonium salt with a triiodide counterion . It is a common carrier of the triiodide used in chemical synthesis of photovoltaic materials, organic conductors, and superconductors .
Synthesis Analysis
While specific synthesis methods for Tetrabutylammonium triiodide were not found, it is known to be used in the preparation of gel polymer electrolytes blended with polyacrylonitrile (PAN) for possible application in dye-sensitized solar cells .Molecular Structure Analysis
The molecular structure of Tetrabutylammonium triiodide is represented by the linear formula (CH3CH2CH2CH2)4N(I3) . In crystals, the triiodide moieties are linear and show high crystallinity .Chemical Reactions Analysis
Tetrabutylammonium triiodide is a biochemical reagent that can be used as a biological material or organic compound for life science-related research .Physical And Chemical Properties Analysis
The physical properties such as density, dynamic viscosity, and surface tension of aqueous tetrabutylammonium-based ionic liquids were measured experimentally by varying temperature (283.4 to 333.4 K) and concentration of ILs (10–50 wt%) at an interval of 10 K and 10 wt% respectively .科学研究应用
Photovoltaic Materials
TBAI3 is commonly used in the chemical synthesis of photovoltaic materials . These materials are used in the construction of solar cells, which convert sunlight into electricity. The use of TBAI3 in this process can enhance the efficiency and stability of the solar cells .
Organic Conductors
TBAI3 plays a significant role in the synthesis of organic conductors . Organic conductors are materials that conduct electricity and are based on carbon-based molecules. They are used in various applications, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs) .
Superconductors
TBAI3 is also used in the synthesis of organic superconductors . Superconductors are materials that can conduct electricity without resistance when cooled to certain temperatures. Organic superconductors, in particular, offer the advantage of being more flexible and cheaper to produce than traditional inorganic superconductors .
Halogenation Reagents
TBAI3 is used as a halogenation reagent . Halogenation is a chemical reaction that involves the addition of one or more halogens to a compound. TBAI3, with its triiodide counterion, can be used to introduce iodine into other compounds .
Crystallography
In crystallography, TBAI3 is noted for its high crystallinity . The triiodide moieties in TBAI3 form linear chains, which contribute to its high crystallinity . This property makes it useful in the study of crystal structures and in the development of materials with specific crystal structures .
Synthesis of Triazoles
TBAI3 has been used in the synthesis of 1,4-disubstituted-1,2,3-triazoles . These compounds have a wide range of applications, including medicinal chemistry, where they are used in the development of new pharmaceuticals .
作用机制
Target of Action
Tetrabutylammonium triiodide (TBAI3) is a quaternary ammonium salt with a triiodide counterion . It is primarily used as a carrier of the triiodide in the chemical synthesis of photovoltaic materials, organic conductors, and superconductors . The primary targets of TBAI3 are therefore these materials, where it contributes to their synthesis and properties.
Mode of Action
TBAI3 interacts with its targets by providing the triiodide necessary for the synthesis of photovoltaic materials, organic conductors, and superconductors . The triiodide moieties in TBAI3 are linear and show high crystallinity , which may contribute to the properties of the synthesized materials.
Biochemical Pathways
It is known that tbai3 plays a role in the synthesis of photovoltaic materials, organic conductors, and superconductors
Result of Action
The primary result of TBAI3’s action is the successful synthesis of photovoltaic materials, organic conductors, and superconductors . The triiodide provided by TBAI3 is integral to these synthesis processes . The exact molecular and cellular effects of TBAI3’s action would depend on the specific synthesis process and the properties of the resulting material.
安全和危害
Tetrabutylammonium triiodide is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . It is advised to avoid dust formation, breathing vapors, mist, or gas. For personal protection, it is recommended to use a dust mask type N95 (US), Eyeshields, and Gloves .
未来方向
属性
IUPAC Name |
tetrabutylazanium;triiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.I3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-3-2/h5-16H2,1-4H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSSZSCMFDYICE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.I[I-]I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36I3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
623.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13311-45-0 | |
| Record name | Tetrabutylammonium Triiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is tetrabutylammonium triiodide used in studying chemical reactions?
A1: Tetrabutylammonium triiodide serves as a useful reagent in iodimetric titrations conducted in organic solvents like methylene chloride []. For example, it helps determine the oxidation state of manganese after permanganate reactions in such solutions []. The presence of excess tetrabutylammonium iodide and glacial acetic acid leads to the formation of tetrabutylammonium triiodide. This formation allows for the spectrophotometric measurement of the triiodide's concentration at specific wavelengths (295 or 365 nm) []. This approach enables researchers to quantify oxidants present in organic solutions, providing insights into reaction mechanisms and product formation.
Q2: What is interesting about the crystal structure of tetrabutylammonium triiodide?
A2: Tetrabutylammonium triiodide is known to form unique crystal structures, making it valuable in materials science. Researchers investigating novel organic metals utilized tetrabutylammonium triiodide to synthesize a κ‐type organic metal based on a bis‐fused tetrathiafulvalene derivative []. This involved reacting the derivative with tetrabutylammonium triiodide in chlorobenzene, resulting in the formation of the desired metal with interesting electronic properties [].
Q3: What are the electrochemical properties of tetrabutylammonium triiodide?
A3: Tetrabutylammonium triiodide is a key component in high-capacity lithium-halogen batteries []. Research shows that a Li||tetrabutylammonium triiodide (TBAI3) cell exhibits a high capacity of 631 mAh g-1I (265 mAh g-1electrode), and a record-high energy density of up to 2013 Wh kg-1I (845 Wh kg-1electrode) []. These impressive electrochemical properties make it a promising candidate for next-generation energy storage devices.
Q4: What analytical techniques are used to study tetrabutylammonium triiodide?
A4: Various analytical methods are employed to characterize tetrabutylammonium triiodide. Spectroscopic techniques like UV-Vis spectrophotometry are used to monitor its formation and quantify its concentration in solutions []. Additionally, X-ray crystallography helps determine the crystal structure of compounds formed using tetrabutylammonium triiodide, elucidating their structural properties and potential applications in materials science []. Electrochemical techniques, such as cyclic voltammetry, are vital for investigating its redox behavior and performance in battery applications [].
Q5: Has tetrabutylammonium triiodide been explored in other areas of chemical research?
A5: Yes, studies have used tetrabutylammonium triiodide to investigate the catalytic cycle of divanadium complexes with salen ligands in oxygen reduction reactions []. The research focuses on the two-electron redox processes of the dinuclear center in these complexes []. This work highlights the versatility of tetrabutylammonium triiodide in exploring different areas of inorganic chemistry and catalysis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




